
3-(Methylamino)cyclohexan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)cyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.7 g/mol. It is a cyclic amine and is known for its use as a sympathomimetic drug. The compound is a mixture of diastereomers and is often used in various scientific research applications due to its unique properties.
Méthodes De Préparation
The synthesis of 3-(Methylamino)cyclohexan-1-ol hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with methylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the hydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
3-(Methylamino)cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form secondary amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
3-(Methylamino)cyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly its role as a sympathomimetic agent.
Medicine: It is investigated for potential therapeutic uses, including its effects on the cardiovascular system.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)cyclohexan-1-ol hydrochloride involves its interaction with adrenergic receptors in the body. As a sympathomimetic agent, it mimics the effects of endogenous catecholamines like adrenaline and noradrenaline. This interaction leads to the activation of specific molecular pathways, resulting in increased heart rate, vasoconstriction, and other physiological effects.
Comparaison Avec Des Composés Similaires
3-(Methylamino)cyclohexan-1-ol hydrochloride can be compared with other similar compounds such as:
Methoxamine hydrochloride: Another sympathomimetic drug with similar effects but different chemical structure.
Phenylephrine hydrochloride: A compound with similar adrenergic receptor activity but different pharmacokinetic properties.
Ephedrine hydrochloride: A well-known sympathomimetic agent with broader applications in medicine. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties and makes it suitable for specialized research applications.
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
3-(methylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H |
Clé InChI |
ZQRLUNHNWJYPLG-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCCC(C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


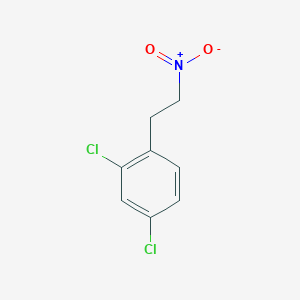
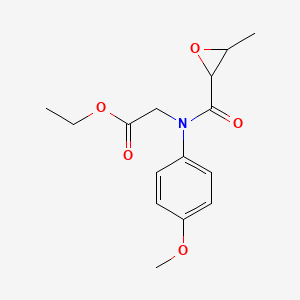

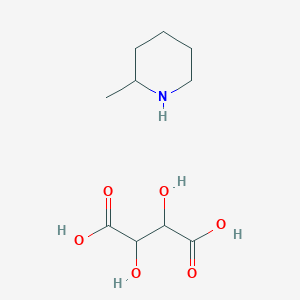

![4-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12276880.png)

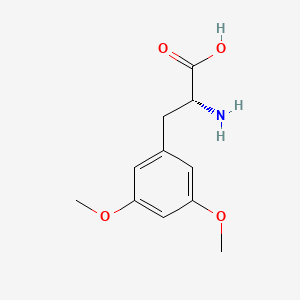
![N,5-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12276891.png)

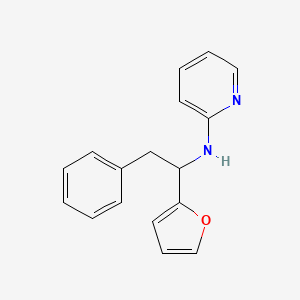
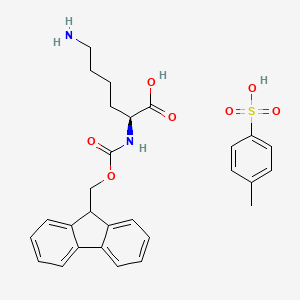
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B12276915.png)

